![molecular formula C19H21F3N4O2 B2981942 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide CAS No. 1902899-07-3](/img/structure/B2981942.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
Research on similar compounds, such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide," highlights their potent and selective antagonist activity for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models contribute to understanding the steric and electrostatic interactions with receptors, suggesting areas for further exploration in designing receptor-specific drugs (Shim et al., 2002).
Virtual Screening and Biochemical Studies
Virtual screening targeting specific receptors, such as the urokinase receptor, has led to the discovery of compounds with significant effects on breast tumor metastasis, providing a foundation for developing new therapeutic agents (Wang et al., 2011).
Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds incorporating benzamide-based structures, such as 5-aminopyrazoles and their derivatives, demonstrates potential antiavian influenza virus activity. This avenue of research opens up possibilities for developing new antiviral drugs (Hebishy et al., 2020).
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have shown oral antiarrhythmic activity in mice. The exploration of different heterocyclic amide side chains provides insights into structural requirements for antiarrhythmic efficacy, exemplified by compounds like flecainide acetate (Banitt et al., 1977).
Enzymatic Inhibition and Anti-Inflammatory Effects
Bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent inhibitory activity against bacterial biofilms and MurB enzymes, pointing to their potential as antibacterial and anti-inflammatory agents (Mekky & Sanad, 2020).
作用機序
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the serine/threonine protein kinases family and plays a crucial role in regulating the cell cycle .
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of the cell cycle, preventing the cells from proliferating
Result of Action
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide can lead to the arrest of the cell cycle, preventing the cells from proliferating . This can have potential therapeutic effects in conditions characterized by uncontrolled cell proliferation, such as cancer .
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c20-19(21,22)28-15-5-3-13(4-6-15)18(27)23-14-7-9-26(10-8-14)17-11-16(24-25-17)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJMLOHYTHPYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。